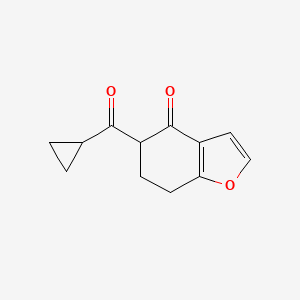
5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzofuran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is a chemical compound with the molecular formula C12H12O3. It is a member of the benzofuran family, which is known for its diverse biological activities and applications in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzofuran-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, scalability, and compliance with safety regulations .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzofuran-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzofuran-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is not well-documented. like other benzofuran derivatives, it may interact with specific molecular targets and pathways, influencing biological processes. Further research is needed to elucidate its exact mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-Tetrahydro-1-benzofuran-4-one: A structurally similar compound with potential biological activities.
1,5,6,7-Tetrahydro-4H-indol-4-one: Another related compound used in various chemical and biological studies
Uniqueness
5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is unique due to its specific cyclopropanecarbonyl group, which may confer distinct chemical and biological properties compared to other benzofuran derivatives .
Eigenschaften
Molekularformel |
C12H12O3 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
5-(cyclopropanecarbonyl)-6,7-dihydro-5H-1-benzofuran-4-one |
InChI |
InChI=1S/C12H12O3/c13-11(7-1-2-7)9-3-4-10-8(12(9)14)5-6-15-10/h5-7,9H,1-4H2 |
InChI-Schlüssel |
YELYFRGRFXFDLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)C2CCC3=C(C2=O)C=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


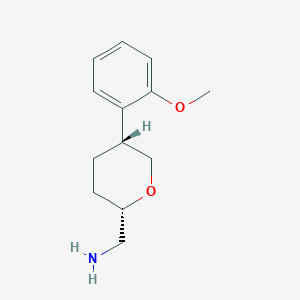

![5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13334787.png)
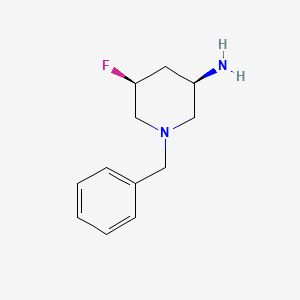
![(2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B13334794.png)

![4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13334807.png)
![3-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13334811.png)
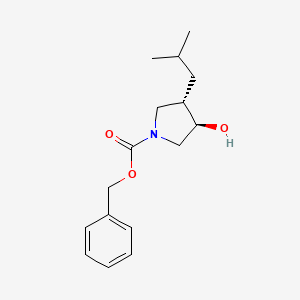
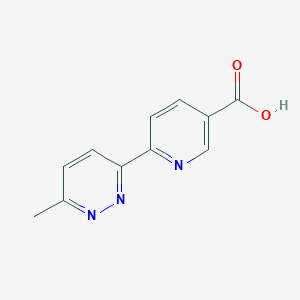
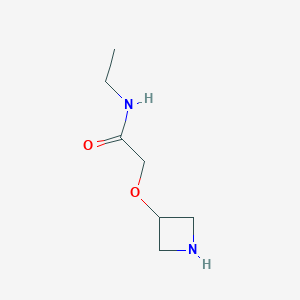
![1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13334852.png)


